molecular formula C9H9FO4 B13041389 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid

3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid

Cat. No.: B13041389
M. Wt: 200.16 g/mol
InChI Key: BXVMVLYOJBULMA-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and two hydroxyl groups on a phenyl ring, along with a propanoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Nitration and Reduction: The benzene derivative undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

    Hydroxylation: The amino group is then hydroxylated to introduce hydroxyl groups at the desired positions.

    Side Chain Introduction: The propanoic acid side chain is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenylpropanoic acids.

Scientific Research Applications

3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, affecting melanin production.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Signal Transduction: It may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxyphenyl)propanoic acid: Lacks the fluorine atom but has similar hydroxyl groups.

    3-(3,4-Dihydroxyphenyl)propanoic acid:

Uniqueness

    Fluorine Atom: The presence of the fluorine atom in 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid enhances its chemical stability and may alter its biological activity compared to non-fluorinated analogs.

    Biological Activity: The unique combination of fluorine and hydroxyl groups may result in distinct interactions with biological targets, leading to different therapeutic potentials.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO4/c10-8-5(2-4-7(12)13)1-3-6(11)9(8)14/h1,3,11,14H,2,4H2,(H,12,13)

InChI Key

BXVMVLYOJBULMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CCC(=O)O)F)O)O

Origin of Product

United States

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